molecular formula C16H26N4O3S3 B2376606 N-(5-(N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide CAS No. 2034617-82-6

N-(5-(N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide

Cat. No. B2376606
CAS RN: 2034617-82-6
M. Wt: 418.59
InChI Key: KPRZZLPHNAGAQA-UHFFFAOYSA-N
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Description

The compound appears to contain a tetrahydro-2H-thiopyran moiety, which is a six-membered sulfur-containing ring . It also contains a piperidin-4-yl group, which is a six-membered nitrogen-containing ring, and a thiazol-2-yl group, which is a five-membered ring containing both nitrogen and sulfur .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple heterocyclic rings. The exact structure would depend on the specific arrangement and bonding of these rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Heterocyclic compounds like this often have interesting properties due to the presence of heteroatoms .

Scientific Research Applications

Pharmacological Activities

N-sulfamoyl and N-sulfonyl amidine derivatives, including compounds related to N-(5-(N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide, have been studied for their potential as histamine H2 receptor antagonists. These compounds have been tested for antihistamine activity and for inhibiting gastric acid secretion, demonstrating significant potential as antiulcer agents (Yanagisawa, Hirata, & Ishii, 1987).

Antibacterial and Anti-Enzymatic Potential

Certain derivatives of the compound, such as 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, have been synthesized and evaluated for their antibacterial and anti-enzymatic properties. These studies highlight their potential as inhibitors of gram-negative bacterial strains and lipoxygenase enzyme, suggesting their use in developing antimicrobial and anti-inflammatory agents (Nafeesa et al., 2017).

Antitumor Activities

Several studies have focused on synthesizing and evaluating derivatives of N-(5-(N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide for antitumor activities. Compounds like N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have shown promise in inhibiting the growth of human lung adenocarcinoma cells, indicating potential applications in cancer therapy (Evren et al., 2019).

Mechanism of Action

Target of Action

The primary target of this compound is the κ-opioid receptor (KOR) . KOR is a type of opioid receptor that interacts with specific neurotransmitters in the brain. It plays a crucial role in regulating pain, mood, and stress responses .

Mode of Action

The compound acts as a selective KOR antagonist . It binds to the KOR and blocks its interaction with its natural ligands, thereby inhibiting the receptor’s function . This results in a decrease in the activity of the KOR-mediated signaling pathways .

Biochemical Pathways

The blockade of KOR can affect several biochemical pathways. For instance, it can inhibit the release of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and pain perception . The exact downstream effects can vary depending on the specific cellular context and the presence of other signaling molecules .

Pharmacokinetics

The compound has good ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties . It is effectively absorbed and distributed in the body, metabolized, and then excreted . These properties, along with its prolonged duration of action in pharmacological experiments in rats, suggest that it has a good bioavailability .

Result of Action

The blockade of KOR by the compound can result in potent effects. For example, oral administration of the compound has shown strong efficacy in antagonizing the secretion of prolactin and tail-flick analgesia induced by a KOR agonist in mice . These results suggest that the compound can effectively modulate KOR-mediated physiological responses .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of other drugs, the physiological state of the individual, and genetic factors can all affect the compound’s action .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its biological activity given its complex structure .

properties

IUPAC Name

N-[5-[[1-(thian-4-yl)piperidin-4-yl]methylsulfamoyl]-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3S3/c1-12(21)19-16-17-11-15(25-16)26(22,23)18-10-13-2-6-20(7-3-13)14-4-8-24-9-5-14/h11,13-14,18H,2-10H2,1H3,(H,17,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRZZLPHNAGAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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